Cas no 2228853-89-0 (1-(2-azidoethyl)-3,5-difluorobenzene)

1-(2-Azidoethyl)-3,5-difluorobenzene is a specialized aromatic compound featuring an azidoethyl functional group attached to a difluorobenzene core. This structure makes it a valuable intermediate in organic synthesis, particularly for click chemistry applications due to the reactive azide moiety. The presence of fluorine atoms enhances its utility in pharmaceutical and agrochemical research, where fluorinated compounds are often sought for their metabolic stability and bioavailability. The compound’s well-defined reactivity profile allows for efficient conjugation with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling precise molecular modifications. Its stability under standard handling conditions further supports its use in diverse synthetic workflows.
1-(2-azidoethyl)-3,5-difluorobenzene structure
2228853-89-0 structure
Product Name:1-(2-azidoethyl)-3,5-difluorobenzene
CAS No:2228853-89-0
MF:C8H7F2N3
MW:183.158087968826
CID:5926303
PubChem ID:152470650
Update Time:2025-05-22

1-(2-azidoethyl)-3,5-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(2-azidoethyl)-3,5-difluorobenzene
    • 2228853-89-0
    • EN300-1803444
    • Inchi: 1S/C8H7F2N3/c9-7-3-6(1-2-12-13-11)4-8(10)5-7/h3-5H,1-2H2
    • InChI Key: XXIRKHUJVRDTOB-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)CCN=[N+]=[N-])F

Computed Properties

  • Exact Mass: 183.06080356g/mol
  • Monoisotopic Mass: 183.06080356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 14.4Ų

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Additional information on 1-(2-azidoethyl)-3,5-difluorobenzene

1-(2-Azidoethyl)-3,5-Difluorobenzene (CAS No. 2228853-89-0): A Versatile Building Block in Organic Synthesis

1-(2-Azidoethyl)-3,5-difluorobenzene (CAS No. 2228853-89-0) is a specialized aromatic compound that has gained significant attention in modern organic chemistry and pharmaceutical research. This azide-functionalized benzene derivative serves as a crucial click chemistry reagent and molecular building block for various applications in drug discovery, materials science, and bioconjugation technologies.

The compound features a unique combination of structural elements: a difluorobenzene core providing electronic modulation, coupled with a reactive azidoethyl side chain that enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This dual functionality makes 1-(2-azidoethyl)-3,5-difluorobenzene particularly valuable for researchers developing targeted drug delivery systems and bioorthogonal labeling strategies.

Recent advancements in fluorinated pharmaceutical compounds have highlighted the importance of difluorobenzene derivatives like our subject molecule. The fluorine atoms significantly influence the compound's lipophilicity, metabolic stability, and binding affinity - key parameters in modern drug design. Pharmaceutical companies are increasingly incorporating such fluorinated building blocks into their discovery pipelines.

From a synthetic chemistry perspective, 1-(2-azidoethyl)-3,5-difluorobenzene offers multiple advantages. The azido group serves as an excellent handle for bioconjugation without requiring protection/deprotection steps, while the aromatic fluorine atoms provide opportunities for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions. These features explain its growing popularity in combinatorial chemistry and high-throughput screening applications.

The compound's utility extends to materials science, where it's employed in the development of functional polymers and surface modification technologies. Researchers have successfully incorporated 1-(2-azidoethyl)-3,5-difluorobenzene into smart materials that respond to specific biological stimuli, creating opportunities in biosensing and controlled release systems.

Quality control of 1-(2-azidoethyl)-3,5-difluorobenzene typically involves advanced analytical techniques including HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound generally appears as a light yellow to colorless liquid at room temperature, with storage recommendations emphasizing protection from light and moisture to maintain the integrity of the azide functionality.

In the context of current research trends, this compound aligns with several hot topics in chemical biology: the development of PROTAC degraders, covalent inhibitors, and fluorescent probes. The difluorobenzene moiety provides an excellent platform for constructing hydrogen bond acceptors in drug design, while the azido group enables efficient conjugation to various biomolecules.

From a commercial perspective, 1-(2-azidoethyl)-3,5-difluorobenzene has seen steady demand growth as click chemistry applications expand across multiple industries. Suppliers typically offer this compound in research quantities (100mg to 10g scales) with >95% purity, catering to both academic and industrial researchers working on bioconjugation projects and medicinal chemistry programs.

Safety considerations for handling 1-(2-azidoethyl)-3,5-difluorobenzene follow standard organic chemistry laboratory protocols. While not classified as highly hazardous, proper precautions should be taken when working with organic azides, including the use of personal protective equipment and appropriate ventilation. The compound's Material Safety Data Sheet provides detailed handling instructions.

Future applications of 1-(2-azidoethyl)-3,5-difluorobenzene may include its use in developing next-generation antibody-drug conjugates (ADCs) and protein labeling reagents. The combination of fluorine atoms and azide functionality creates unique opportunities for designing multifunctional linkers in biopharmaceutical development. Researchers are also exploring its potential in creating fluorine-containing metal-organic frameworks (MOFs) with specialized properties.

The synthesis of 1-(2-azidoethyl)-3,5-difluorobenzene typically proceeds from commercially available 3,5-difluorophenethyl alcohol through a sequence involving activation of the hydroxyl group followed by nucleophilic displacement with azide. Recent process optimization efforts have focused on improving yields and scalability to meet growing demand from the pharmaceutical sector.

Analytical characterization of 1-(2-azidoethyl)-3,5-difluorobenzene reveals distinctive spectral features. The 19F NMR spectrum shows characteristic fluorine resonances around -110 ppm (meta-coupled doublet of doublets), while the IR spectrum displays a strong azide absorption near 2100 cm-1. These signatures facilitate quality control and compound identification in research settings.

In conclusion, 1-(2-azidoethyl)-3,5-difluorobenzene (CAS No. 2228853-89-0) represents a valuable tool for modern chemical research, combining the versatility of click chemistry with the benefits of fluorinated aromatics. Its applications span drug discovery, materials science, and chemical biology, making it a compound of continuing interest to researchers worldwide. As synthetic methodologies advance and new applications emerge, the importance of such multifunctional building blocks will likely continue to grow in both academic and industrial settings.

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